2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid

Vue d'ensemble

Description

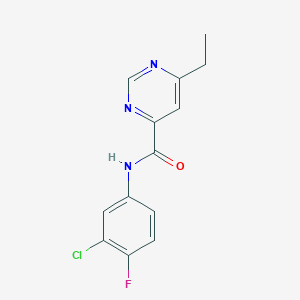

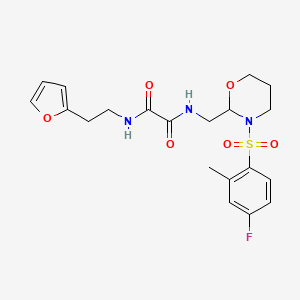

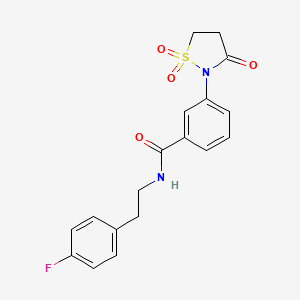

The compound “2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. It also has a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a benzyl group (C6H5CH2-) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid” are not specified in the sources I found .Applications De Recherche Scientifique

Protective Group in Organic Synthesis

4-Methoxy-α-methylbenzyl alcohol has been identified as a novel protecting group for carboxylic acids, showcasing the versatility of methoxybenzyl derivatives in synthetic chemistry. These esters, when obtained through coupling with corresponding acids, can be hydrolyzed efficiently, demonstrating compatibility with various functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim, & Kyu, 1990).

Metal Ion Interactions

Studies on Cu(II) complexes of methoxybenzoic acids have shed light on the interactions between metal ions and organic molecules, contributing to our understanding of coordination chemistry and potential applications in catalysis and material science. These complexes, characterized by spectroscopic methods, involve dimeric arrangements and undergo thermal decomposition, revealing insights into the mechanisms of metal-organic interactions (Erre, Micera, & Cariati, 1987).

Organic Synthesis Applications

The lithiation of benzylic tetrazoles, followed by treatment with electrophiles, has been explored for the functionalization of tetrazoles. This method provides a pathway for the synthesis of functionalized tetrazoles, demonstrating the utility of methoxybenzyl derivatives in creating complex organic molecules (Satoh & Marcopulos, 1995).

Crystallography and Molecular Structure

Research into the molecular structure of methoxybenzoic acids, such as 2,4-dimethoxybenzoic acid, has contributed to our understanding of intramolecular hydrogen bonding and molecular packing arrangements. These studies are crucial for the design of new materials and drugs, highlighting the importance of methoxybenzyl derivatives in structural chemistry (Barich, Zell, Powell, & Munson, 2004).

Kinetic Resolution in Asymmetric Synthesis

The kinetic resolution of racemic secondary benzylic alcohols using free carboxylic acids with 4-methoxybenzoic anhydride illustrates the role of methoxybenzyl derivatives in the production of optically active carboxylic esters. This protocol, utilizing chiral catalysts, showcases the application of methoxybenzyl derivatives in achieving high selectivities and yields in asymmetric synthesis (Shiina & Nakata, 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methyl]tetrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-17-8-4-2-7(3-5-8)6-14-12-9(10(15)16)11-13-14/h2-5H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILWHMFYKTWDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Cyclohexyl-5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2746401.png)

![(3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2746404.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2746408.png)

![7-chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2746419.png)

![1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2746420.png)